5-(Chloromethyl)-3-[(2-methylphenyl)methyl]-1,2,4-oxadiazole
CAS No.: 1247572-99-1
Cat. No.: VC3373602
Molecular Formula: C11H11ClN2O
Molecular Weight: 222.67 g/mol
* For research use only. Not for human or veterinary use.
![5-(Chloromethyl)-3-[(2-methylphenyl)methyl]-1,2,4-oxadiazole - 1247572-99-1](/images/structure/VC3373602.png)
Specification
CAS No. | 1247572-99-1 |
---|---|
Molecular Formula | C11H11ClN2O |
Molecular Weight | 222.67 g/mol |
IUPAC Name | 5-(chloromethyl)-3-[(2-methylphenyl)methyl]-1,2,4-oxadiazole |
Standard InChI | InChI=1S/C11H11ClN2O/c1-8-4-2-3-5-9(8)6-10-13-11(7-12)15-14-10/h2-5H,6-7H2,1H3 |
Standard InChI Key | CASXRBXDYGZQLJ-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1CC2=NOC(=N2)CCl |
Canonical SMILES | CC1=CC=CC=C1CC2=NOC(=N2)CCl |
Introduction
Structural Information
Chemical Identity and Properties
5-(Chloromethyl)-3-[(2-methylphenyl)methyl]-1,2,4-oxadiazole is characterized by the molecular formula C₁₁H₁₁ClN₂O, representing a complex heterocyclic structure . The compound's structural identity is clearly defined through various chemical notations including SMILES (CC1=CC=CC=C1CC2=NOC(=N2)CCl) and InChI (InChI=1S/C11H11ClN2O/c1-8-4-2-3-5-9(8)6-10-13-11(7-12)15-14-10/h2-5H,6-7H2,1H3) . The InChIKey CASXRBXDYGZQLJ-UHFFFAOYSA-N provides a unique identifier for database referencing and structural verification purposes .
Spectroscopic Properties
The predicted collision cross-section (CCS) values for various adduct forms of 5-(chloromethyl)-3-[(2-methylphenyl)methyl]-1,2,4-oxadiazole provide important information for mass spectrometry-based identification and characterization . These values are summarized in the following table:
Adduct | m/z | Predicted CCS (Ų) |
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[M+H]⁺ | 223.06326 | 146.2 |
[M+Na]⁺ | 245.04520 | 161.8 |
[M+NH₄]⁺ | 240.08980 | 154.9 |
[M+K]⁺ | 261.01914 | 155.9 |
[M-H]⁻ | 221.04870 | 150.6 |
[M+Na-2H]⁻ | 243.03065 | 154.5 |
[M]⁺ | 222.05543 | 150.1 |
[M]⁻ | 222.05653 | 150.1 |
These spectroscopic parameters are essential for analytical characterization and can facilitate identification of the compound in complex mixtures during pharmacokinetic or metabolic studies .
Chemical Properties and Reactivity
Reactivity Profile
The reactivity of 5-(chloromethyl)-3-[(2-methylphenyl)methyl]-1,2,4-oxadiazole is primarily determined by its functional groups. The chloromethyl group at position 5 serves as an electrophilic center, susceptible to nucleophilic substitution reactions. This reactive site enables the compound to potentially form covalent bonds with nucleophilic residues in biological targets, which may contribute to its pharmacological activities.
Synthesis Methods
General Synthetic Approaches to 1,2,4-Oxadiazoles
The synthesis of 1,2,4-oxadiazole derivatives typically involves the cyclization of appropriate precursors under specific reaction conditions. For compounds similar to 5-(chloromethyl)-3-[(2-methylphenyl)methyl]-1,2,4-oxadiazole, a common synthetic route involves the reaction of amidoximes with acyl chlorides or carboxylic acids followed by cyclodehydration .
Specific Synthesis of 5-(Chloromethyl)-3-aryl-1,2,4-oxadiazoles
Based on the synthetic procedure for the related compound 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole, a viable synthetic route for our target compound would likely involve the following steps :
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Preparation of the appropriate amidoxime from 2-methylphenylacetonitrile or 2-methylphenylacetic acid
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Reaction of the amidoxime with triethylamine in dichloromethane
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Addition of chloroacetyl chloride in dichloromethane at 0-20°C
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Cyclization in toluene under reflux conditions for approximately 12 hours
This synthetic approach has been reported to yield the related phenyl derivative with 99% efficiency, suggesting it could be adapted with slight modifications for the synthesis of 5-(chloromethyl)-3-[(2-methylphenyl)methyl]-1,2,4-oxadiazole .
Biological Activities of 1,2,4-Oxadiazole Derivatives
Other Biological Activities
Beyond anticancer properties, 1,2,4-oxadiazole derivatives have demonstrated a wide range of biological activities including:
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Antimicrobial properties against various bacterial and fungal pathogens
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Anti-inflammatory effects through modulation of inflammatory mediators
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Enzyme inhibition capabilities, particularly against histone deacetylases and other epigenetic modulators
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Neurological activities with potential applications in neurodegenerative disorders
The chloromethyl group in 5-(chloromethyl)-3-[(2-methylphenyl)methyl]-1,2,4-oxadiazole may contribute to its biological activity by serving as a potential alkylating agent or through specific interactions with nucleophilic residues in target proteins.
Structure-Activity Relationships
Impact of Substituents on Biological Activity
Structure-activity relationship (SAR) studies of 1,2,4-oxadiazole derivatives have revealed important correlations between structural features and biological activities . For compounds with anticancer properties, several key observations have been made:
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The presence of electron-donating groups (EDG) on the aromatic rings often enhances anticancer activity, while electron-withdrawing groups (EWG) may reduce potency in certain cases .
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In some series, substituents at the para position of aromatic rings have been found crucial for ensuring high biological activity .
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The position and nature of substituents on the phenyl ring can significantly influence selectivity for specific cancer cell lines .
For 5-(chloromethyl)-3-[(2-methylphenyl)methyl]-1,2,4-oxadiazole, the methyl group at the ortho position of the phenyl ring may influence both the electronic properties and the three-dimensional conformation of the molecule, potentially affecting its binding affinity to biological targets.
Bioisosteric Properties
The 1,2,4-oxadiazole ring is considered a valuable bioisostere for various functional groups, including esters, amides, and carboxylic acids . This bioisosteric character often results in improved pharmacokinetic properties, including enhanced metabolic stability and membrane permeability. For 5-(chloromethyl)-3-[(2-methylphenyl)methyl]-1,2,4-oxadiazole, these properties could translate to favorable drug-like characteristics if developed as a pharmaceutical agent.
Analytical Methods for Characterization
Spectroscopic Identification
The characterization of 5-(chloromethyl)-3-[(2-methylphenyl)methyl]-1,2,4-oxadiazole typically employs multiple analytical techniques, including:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) to confirm structural features
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Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis
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Infrared spectroscopy to identify functional group vibrations
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UV-Visible spectroscopy to determine absorption characteristics
Chromatographic Methods
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly employed for purity assessment and quantitative analysis of such compounds. The predicted collision cross-section values provided in the spectroscopic properties section can be particularly useful for identification using ion mobility mass spectrometry techniques .
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